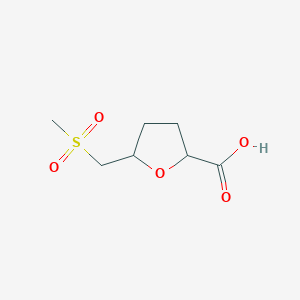
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid is a chemical compound with the molecular formula C₇H₁₂O₅S and a molecular weight of 208.23 g/mol . This compound is known for its unique chemical properties and versatility, making it valuable in various scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid typically involves the reaction of oxolane derivatives with methanesulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities . Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxolane derivatives.
Applications De Recherche Scientifique
5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules . This interaction can modulate the activity of enzymes or disrupt biological pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Methanesulfonylmethyl)oxolane-2-carboxylic acid methyl ester .
- 5-(Methanesulfonylmethyl)oxolane-2-carboxamide .
Uniqueness
This compound is unique due to its specific combination of the oxolane ring and methanesulfonyl group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Propriétés
Numéro CAS |
1240528-04-4 |
|---|---|
Formule moléculaire |
C7H12O5S |
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
5-(methylsulfonylmethyl)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Clé InChI |
PDPDZOOAVRIGCC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1CCC(O1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


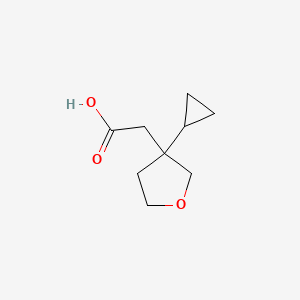
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
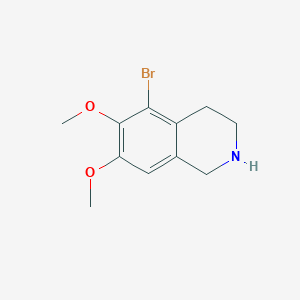
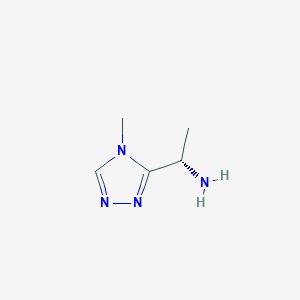
![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13172683.png)
![(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B13172701.png)
![5-[(2-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13172710.png)
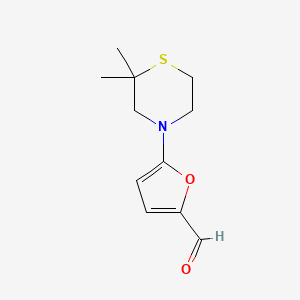
![({[2-(Chloromethyl)pentyl]oxy}methyl)benzene](/img/structure/B13172734.png)
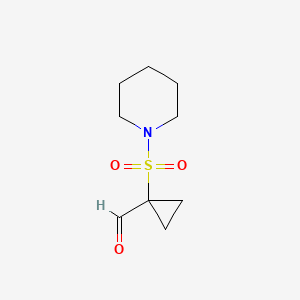
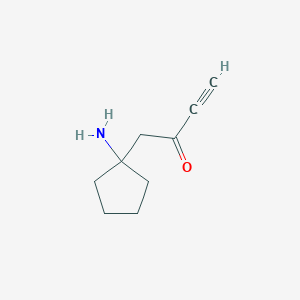
![1-Methyl-5-[(methylamino)methyl]-1H-imidazole-2-carbonitrile](/img/structure/B13172755.png)
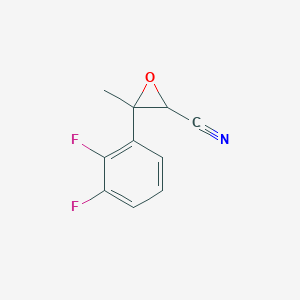
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13172759.png)
